3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-15-3-4-17(29-2)16(13-15)20(27)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPSVFUVQFITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step procedures. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the imidazole and piperazine groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The imidazole ring may play a role in binding to metal ions or active sites of enzymes, while the piperazine moiety could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine, we analyze its structural analogs and their reported activities.
Structural Analogues in Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Families
The compound shares functional similarities with pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines described in the literature . Key comparisons include:
Functional Group Analysis
- Piperazine-Benzoyl Moiety : The 2,5-dimethoxybenzoyl-piperazine group in the target compound is distinct from the p-tolyl substituents in pyrazolopyrimidines . This group may enhance solubility and receptor-binding affinity due to methoxy electron-donating effects.
- Imidazole vs. Triazole : The imidazole substituent in the target compound differs from the triazole rings in pyrazolotriazolopyrimidines (e.g., Compound 6). Imidazole’s protonatable nitrogen could influence pharmacokinetics, whereas triazoles are more metabolically stable .
Isomerization and Stability
Pyrazolotriazolopyrimidines (e.g., Compounds 7 and 9) undergo isomerization under specific conditions to form thermodynamically stable derivatives (e.g., Compounds 6 and 8) .
Biological Activity
The compound 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure featuring a piperazine ring and an imidazole moiety. The presence of the 2,5-dimethoxybenzoyl group is significant for its biological interactions.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Piperazine Derivative: This can be achieved through cyclization reactions involving 1,2-diamines.
- Introduction of the Benzoyl Group: The 2,5-dimethoxybenzoyl group is introduced via a Mannich reaction.
- Formation of the Pyridazine Ring: This involves cyclization reactions with appropriate precursors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Monoamine Oxidase Inhibition: It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is crucial for regulating neurotransmitter levels in the brain. The compound exhibits reversible and competitive inhibition with an IC50 value indicating significant potency against MAO-B .
- Neuroprotective Effects: The inhibition of MAO-B suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that compounds with similar structures have shown neuroprotective effects by preventing oxidative stress .
Cytotoxicity Studies
Cytotoxicity assays using fibroblast cell lines (L929) have demonstrated that while some derivatives exhibit cytotoxic effects at higher concentrations, the compound shows lower toxicity, making it a promising candidate for further development .
Case Studies and Research Findings
Recent studies have evaluated various derivatives of pyridazines and their biological activities:
- A study highlighted that certain derivatives showed selective inhibition of MAO-B with minimal cytotoxicity to healthy cells, emphasizing their potential as therapeutic agents .
- Another evaluation indicated that modifications to the benzoyl group could enhance the selectivity and potency against specific targets like MAO-B .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 Value | Selectivity | Notes |
|---|---|---|---|---|
| 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine | MAO-B | 0.013 µM | High | Reversible inhibitor |
| T6 (similar derivative) | MAO-A | 4.19 µM | Moderate | Less toxic to fibroblasts |
Q & A
Q. What are the typical synthetic routes for synthesizing 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine?
The synthesis involves multi-step reactions:
- Step 1: Formation of the pyridazine core via nucleophilic substitution or cross-coupling reactions. For example, coupling a halogenated pyridazine (e.g., 3,6-dichloropyridazine) with imidazole under basic conditions (e.g., NaH in DMF) to introduce the imidazole group .
- Step 2: Functionalization of the piperazine ring. The 2,5-dimethoxybenzoyl group is introduced via acylation using 2,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine .
- Step 3: Purification via column chromatography and validation using NMR and LC-MS to confirm structure and purity .
Q. How is the purity and structural integrity of the compound validated in synthetic workflows?
- Analytical Techniques:
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally analogous compounds?
- Case Example: compares pyridazine derivatives with varying substituents (e.g., benzoyl vs. sulfonyl groups), noting divergent activities (e.g., antitumor vs. antimicrobial). To resolve contradictions:
- Methodological Approach:
Perform dose-response assays to compare potency.
Use molecular docking studies to assess binding affinity differences (e.g., targeting kinase vs. GPCR receptors) .
Validate with gene knockout models to confirm target specificity .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?
- In Vitro Models:
- In Vivo Models:
Q. How can structural modifications enhance target selectivity or reduce off-target effects?
- Strategy:
- SAR Analysis: Modify substituents on the benzoyl (e.g., replace methoxy with halogen) or imidazole (e.g., introduce methyl groups) to alter steric/electronic effects .
- Example: shows that 3,4,5-trimethylpyrazole derivatives exhibit improved antimicrobial activity due to increased hydrophobicity.
Mechanistic and Functional Studies
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Potential Targets:
- Validation Methods:
- In Vitro Binding Assays: Radioligand competition studies .
- Functional Assays: cAMP or calcium flux measurements .
Q. How does the 2,5-dimethoxybenzoyl group influence pharmacological activity?
- Role of Substituents:
- The methoxy groups enhance lipid solubility, improving blood-brain barrier penetration .
- Benzoyl vs. Sulfonyl: Benzoyl groups in ’s analogs show stronger antitumor activity compared to sulfonyl derivatives, likely due to π-π stacking with aromatic residues in enzyme active sites .
Data Analysis and Interpretation
Q. How should researchers address variability in cytotoxicity assays across cell lines?
Q. What computational tools are recommended for predicting off-target interactions?
- Tools:
Comparative Analysis with Structural Analogs
Methodological Pitfalls and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
